5-Ethoxy-3-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-3-methyl-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features an ethoxy group at the 5-position and a methyl group at the 3-position of the indole ring, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-3-methyl-1H-indole can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the starting materials would include a 5-ethoxy-substituted phenylhydrazine and a 3-methyl-substituted ketone or aldehyde.
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions typically include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts, and the reactions are carried out at elevated temperatures to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-3-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the indole ring to indoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products:
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry: 5-Ethoxy-3-methyl-1H-indole is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, indole derivatives are studied for their interactions with biological macromolecules, such as proteins and nucleic acids. This compound can serve as a probe to investigate these interactions and understand the underlying mechanisms .
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties. They are investigated for their anticancer, antiviral, and antimicrobial activities, among others .
Industry: In the industrial sector, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-Ethoxy-3-methyl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Methoxy-3-methyl-1H-indole: Similar structure but with a methoxy group instead of an ethoxy group.
5-Ethoxy-1H-indole: Lacks the methyl group at the 3-position.
3-Methyl-1H-indole: Lacks the ethoxy group at the 5-position.
Uniqueness: 5-Ethoxy-3-methyl-1H-indole is unique due to the presence of both the ethoxy group at the 5-position and the methyl group at the 3-position. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other indole derivatives .
Properties
Molecular Formula |
C11H13NO |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
5-ethoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C11H13NO/c1-3-13-9-4-5-11-10(6-9)8(2)7-12-11/h4-7,12H,3H2,1-2H3 |
InChI Key |
ZUKLRKZWVAJILF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.